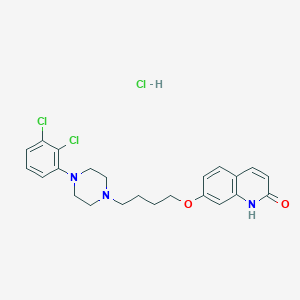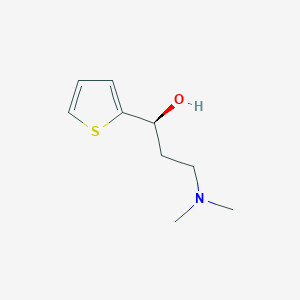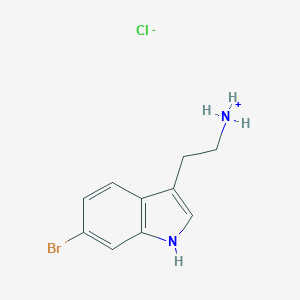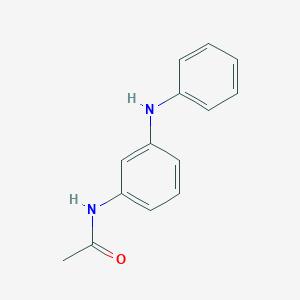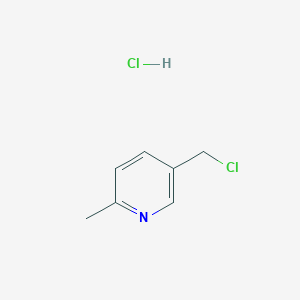
5-(Chloromethyl)-2-methylpyridine hydrochloride
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, purity, storage temperature, etc. For 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride, a related compound, it has a molecular weight of 199.47, a solid form, and a purity of 95%. It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
5-Chloromethyl-2-methoxy-benzaldehyde
Specific Scientific Field
This compound is used in the field of polymer science.
Application
It is used as an initiator in the Atom Transfer Radical Polymerization (ATRP) of styrene (St) to obtain end-functional polystyrene (PSt). The end group of obtained PSt can also be turned into Schiff base and form polymeric complex with metal ions, which owns good film-forming ability and shows visible fluorescence .
Method of Application
The ATRP using 5-chloromethyl-2-methoxy-benzaldehyde (CMMB) was obviously accelerated, the efficiency of the initiator was higher and even could proceed at relatively lower temperature (40 C), while ATRP using 5-chloromethyl-2-hydroxyl-benzaldehyde (CMOB) as initiator shows obvious slow-initiation and was under poor-control .
Results or Outcomes
The outcome of using this compound as a reagent would be the successful synthesis of the target compound. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
5-(Chloromethyl)furfural
Specific Scientific Field
This compound is used in the field of biomass conversion and biorefinery.
Application
5-(Chloromethyl)furfural, derived from cellulose, is converted into δ-aminolevulinic acid in three chemical steps involving conversion to 5-(azidomethyl)furfural, photooxidation, and catalytic hydrogenation . δ-Aminolevulinic acid is a natural product with important agrochemical and pharmaceutical applications .
Method of Application
The specific method of application would depend on the particular synthesis being performed. As a reagent, it would be combined with other chemicals under controlled conditions to produce the desired product .
Safety And Hazards
The safety and hazards of a compound are usually provided in its Safety Data Sheet (SDS). The SDS for 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride, a related compound, indicates that it is dangerous, with hazard statements including H301-H311-H331-H341 . It’s important to handle such compounds with appropriate safety measures.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVLNGLIOYALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480766 | |
| Record name | 5-(chloromethyl)-2-methylpyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methylpyridine hydrochloride | |
CAS RN |
106651-81-4 | |
| Record name | Pyridine, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106651-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(chloromethyl)-2-methylpyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)
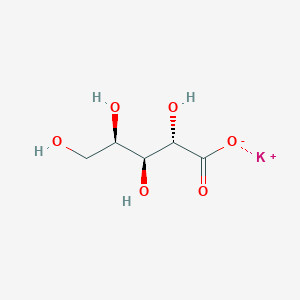
![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)

